![molecular formula C28H26N6O2 B357178 1-amino-8'-ethoxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile CAS No. 810630-95-6](/img/structure/B357178.png)
1-amino-8'-ethoxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile is a complex organic compound with a unique spiro structure
准备方法
The synthesis of 1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the construction of the spiro linkage and the introduction of the amino, ethoxy, and cyano groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: Due to its potential biological activity, this compound could be explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
作用机制
The mechanism by which 1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
Spiro compounds: These compounds share the spiro linkage, which is a unique structural feature that can impart specific properties such as rigidity and stability.
Pyrido[1,2-a]benzimidazole derivatives: These compounds share the pyrido[1,2-a]benzimidazole core, which can contribute to biological activity and chemical reactivity.
Dicarbonitrile compounds:
属性
CAS 编号 |
810630-95-6 |
|---|---|
分子式 |
C28H26N6O2 |
分子量 |
478.5g/mol |
IUPAC 名称 |
1'-amino-6-ethoxy-9,11,11-trimethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,3'-5H-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile |
InChI |
InChI=1S/C28H26N6O2/c1-5-36-16-10-17-15(2)12-27(3,4)34-23(17)18(11-16)28(26(34)35)19(13-29)24(31)33-22-9-7-6-8-21(22)32-25(33)20(28)14-30/h6-11,15,32H,5,12,31H2,1-4H3 |
InChI 键 |
HLAKLRLRVLQHCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C3C(=C1)C4(C(=C(N5C6=CC=CC=C6NC5=C4C#N)N)C#N)C(=O)N3C(CC2C)(C)C |
规范 SMILES |
CCOC1=CC2=C3C(=C1)C4(C(=C(N5C6=CC=CC=C6NC5=C4C#N)N)C#N)C(=O)N3C(CC2C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357095.png)
![6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357096.png)
![(4E)-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B357098.png)
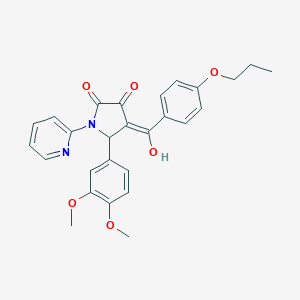

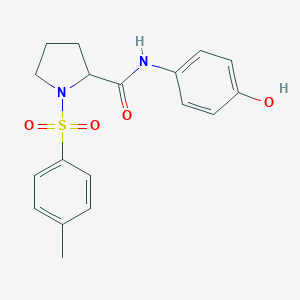
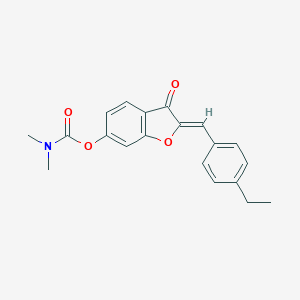
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B357106.png)
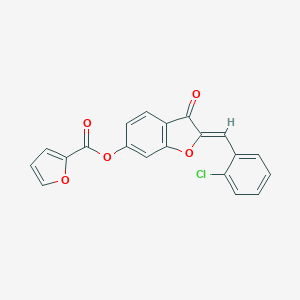
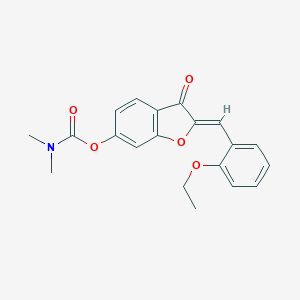

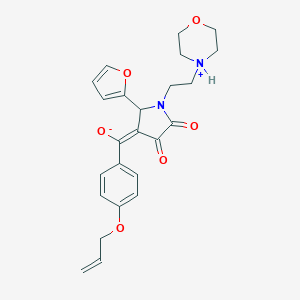
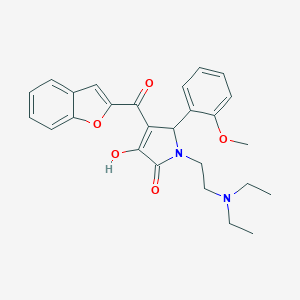
![6-imino-7-(2-methoxyethyl)-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357118.png)
